3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-methyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-8-9-5-6(11)7-2-3-10(4)5/h2-3H,1H3,(H,7,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHYWRMIDUWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315235 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-82-3 | |
| Record name | NSC293354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their inhibitory activities against c-Met and VEGFR-2 kinases, which are crucial in cancer proliferation pathways. One of the derivatives showed excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values ranging from 0.98 to 1.28 µM. The compound also inhibited c-Met signaling pathways, indicating its potential as a therapeutic agent in cancer treatment .
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis. The ability to inhibit c-Met and VEGFR-2 suggests that it could be developed into a targeted therapy for cancers characterized by abnormal signaling through these pathways .
Synthesis and Structural Modifications
The synthesis of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors through nucleophilic reactions. Variations in the synthesis process can lead to derivatives with enhanced biological activity. For example:
- Starting Material : 2,3-dichloropyrazine
- Reagents : Hydrazine hydrate and triethoxy methane
- Key Intermediate : Substituted phenolic compounds leading to diverse triazolo-pyrazine derivatives .
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. The compound's safety data is currently limited; however, ongoing studies aim to establish its toxicity levels and therapeutic index for potential human use .
Data Table: Summary of Biological Activities
| Compound Derivative | Target Activity | IC Value (µM) | Remarks |
|---|---|---|---|
| Compound 17l | c-Met Inhibition | 26.00 | High potency |
| Compound 17l | VEGFR-2 Inhibition | 2.6 | Significant efficacy |
| Compound 17l | A549 Cell Line Growth Inhibition | 0.98 ± 0.08 | Effective against lung cancer |
Case Study 1: Antiproliferative Effects
In a controlled laboratory setting, researchers treated A549 cells with various concentrations of a derivative of this compound. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis in the treated cells compared to controls .
Case Study 2: Kinase Inhibition Mechanism
Another study focused on elucidating the mechanism by which the compound inhibits c-Met signaling pathways. Using Western blot analysis and fluorescence quantitative PCR, researchers confirmed that the compound effectively downregulates key proteins involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activities
Antimicrobial Activity
- 3-Thioxo derivatives (e.g., 7-(4-fluorobenzyl)-3-thioxo): Exhibit potent activity against gram-negative bacteria (MIC = 12.5 µg/mL, MBC = 25.0 µg/mL) .
Receptor Antagonism
- P2X7 Receptor Antagonists: 3-Pyrazinyl and 3-methyl derivatives (e.g., (6S)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl) demonstrate nanomolar affinity for P2X7 receptors, relevant in inflammatory and neuropathic pain .
- Adenosine Receptor Modulation: 3-Alkyl/aryl derivatives act as adenosine A1/A2A receptor antagonists, with methyl groups enhancing blood-brain barrier permeability .
Cytotoxicity and Cancer Therapy
- 3-Aryl/heteryl derivatives : Predicted via PASS software to exhibit cytotoxicity (e.g., IC₅₀ < 10 µM in leukemia cell lines) .
- 3-Methyl derivatives: Potential cardioprotective and cerebroprotective roles due to membrane-stabilizing effects .
Physicochemical Properties
Analytical Validation
- 3-Thioxo derivatives: Quantified via non-aqueous potentiometric titration (accuracy: 99.0–101.0%, uncertainty: 0.22%) .
Biological Activity
3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H6N4O
- Molecular Weight : 150.14 g/mol
- CAS Number : 68774-82-3
Anticancer Activity
Recent studies have demonstrated the potential of this compound and its derivatives in inhibiting cancer cell proliferation.
Case Studies and Findings
-
In vitro Studies :
- A study synthesized various derivatives of triazolo[4,3-a]pyrazine and evaluated their anticancer activities against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound exhibited stronger cytotoxicity than cisplatin and induced apoptosis through caspase activation pathways .
- Another study reported that derivatives of triazolo[4,3-a]pyrazine showed significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
-
Mechanisms of Action :
- The anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway. This involves the upregulation of pro-apoptotic factors such as Bax and the downregulation of anti-apoptotic factors like Bcl-2 .
- Additionally, compounds derived from this compound have been shown to inhibit critical signaling pathways involved in tumor growth and metastasis, including c-Met and VEGFR-2 kinases .
Comparative Biological Activity Table
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.15 ± 0.08 | Induces apoptosis via caspase activation |
| Derivative A | A549 | 0.98 ± 0.08 | Inhibits c-Met signaling |
| Derivative B | HeLa | 1.05 ± 0.17 | Induces late apoptosis |
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have been investigated for other biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is emerging evidence indicating potential anti-inflammatory activity through modulation of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
- Answer : The compound is synthesized via cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated method involves:
Reacting carboxylic acids (e.g., aryl/heteryl acids) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour to form activated imidazolides.
Adding N1-substituted 3-hydrazinopyrazin-2-ones to the mixture and refluxing for 24 hours.
Purifying the product via recrystallization from DMFA/i-propanol.
Structural confirmation is achieved using 1H NMR spectroscopy , where H-5 and H-6 protons of the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .
Key Data :
| Reaction Step | Conditions | Key Spectral Signals |
|---|---|---|
| CDI Activation | 100°C, 1 hr | N/A |
| Cyclization | Reflux, 24 hr | H-5 (δ 7.15–7.28 ppm), H-6 (δ 7.50–7.59 ppm) |
Q. How is the compound quantified in pharmaceutical research?
- Answer : Non-aqueous potentiometric titration is the gold standard:
Dissolve 0.250 g of the compound in 30 mL acetic acid and 30 mL acetic anhydride.
Titrate with 0.1 M perchloric acid using an automatic titrator (e.g., Metrohm 7025 M).
Calculate purity using the formula accounting for titrant volume, molarity, and sample mass.
The method is validated for linearity , accuracy (99.0–101.0%), precision (RSD < 1%), and uncertainty (0.22%) .
Validation Parameters :
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Uncertainty | ≤1.00% | 0.22% |
| Accuracy | 99.0–101.0% | Compliant |
Q. What methods are used to determine impurities in the compound?
- Answer : HPLC is employed for impurity profiling:
Use a C18 column with UV detection (λ = 254 nm).
Mobile phase: Gradient of acetonitrile and phosphate buffer.
Key impurities include:
-
Impurity A : Semiproduct (1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one).
-
Impurity B : Degradation product (7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione).
Total impurities must not exceed 0.5% .Impurity Limits :
Impurity Identity Maximum Limit A Synthesis byproduct ≤0.3% B Oxidation product ≤0.2%
Advanced Research Questions
Q. How can synthetic methods be optimized to introduce diverse substituents at position 3?
- Answer : Use CDI-activated carboxylic acids to introduce aryl/heteryl substituents:
Select acids with desired substituents (e.g., trifluoromethyl, pyrazinyl).
Optimize solvent (DMFA) and reflux time (24–48 hours) to enhance yield.
Confirm regioselectivity via NOE NMR or X-ray crystallography .
Substituent effects on bioactivity are modeled using PASS software to predict cytotoxicity or receptor antagonism .
Example Substituents :
| Substituent | Biological Activity |
|---|---|
| Pyrazinyl | P2X7 receptor antagonism (IC₅₀ < 1 nM) |
| Trifluoromethyl | Enhanced metabolic stability |
Q. How to resolve contradictions in reported biological activities of derivatives?
- Answer : Conduct structure-activity relationship (SAR) studies:
Compare MIC values against gram-negative bacteria (e.g., E. coli vs. P. aeruginosa).
Validate assays using standardized microbial strains and growth conditions.
Use molecular docking to assess binding affinity to target receptors (e.g., adenosine receptors).
Discrepancies in antimicrobial activity (e.g., MIC = 12.5–25 µg/mL) may arise from strain-specific resistance .
Data Reconciliation Strategy :
| Variable | Impact |
|---|---|
| Microbial Strain | ±50% MIC variation |
| Assay pH | Alters ionization state |
Q. What analytical strategies validate the compound's stability under different storage conditions?
- Answer : Perform accelerated stability studies :
Store samples at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
Monitor degradation via HPLC and potentiometric titration over 6–12 months.
Quantify Impurity B (degradation product) to assess oxidation susceptibility.
Mass loss during drying should not exceed 0.5% .
Stability Profile :
| Condition | Degradation Rate | Key Degradant |
|---|---|---|
| 40°C/75% RH | 0.2–0.4% mass loss/month | Impurity B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
